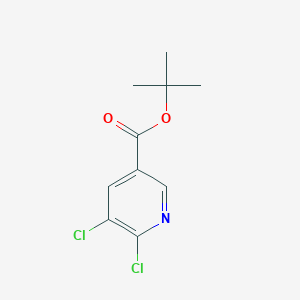

Tert-butyl 5,6-dichloropyridine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAFQWVWXRQGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloronicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like pyridine . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Tert-butyl 5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding 5,6-dichloropyridine-3-carboxylic acid or its derivatives using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the tert-butyl ester group can lead to the formation of 5,6-dichloropyridine-3-carboxylic acid.

Scientific Research Applications

Tert-butyl 5,6-dichloropyridine-3-carboxylate is used in various scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5,6-dichloropyridine-3-carboxylate is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms and the ester group allows the compound to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Positional Isomers: Tert-butyl 4,6-Dichloropyridine-3-Carboxylate

Key Data :

Comparison :

Piperazine Derivatives: Tert-butyl 4-(3-Chloro-5-Methoxycarbonyl-2-Pyridyl)Piperazine-1-Carboxylate

Key Data :

Comparison :

- Functionality: The piperazine moiety introduces basic nitrogen atoms, enhancing solubility in acidic environments compared to the non-basic target compound.

- Reactivity : The tertiary amine in piperazine may participate in acid-base reactions or hydrogen bonding, broadening its utility in drug design (e.g., efflux pump inhibitors in ).

Pyrazine Analogues: Tert-butyl 4-(6-Chloropyrazin-2-YL)Piperidine-1-Carboxylate

Comparison :

- Aromatic System : Pyrazine (two nitrogen atoms in a six-membered ring) vs. pyridine (one nitrogen). This increases electron deficiency and may enhance interactions with biological targets.

Dimeric Structures: [3-(5,6-Dichloropyridine-3-Carbonyl)Oxy-2-Oxopropyl] 5,6-Dichloropyridine-3-Carboxylate

Key Data :

Comparison :

- Lipophilicity: Higher chlorine content (four Cl atoms) and molecular weight (vs. monomeric tert-butyl derivatives) likely increase lipophilicity (XlogP > 3.3), impacting membrane permeability.

- Stability: The ester linker may introduce hydrolytic sensitivity under acidic or basic conditions, limiting its utility compared to more stable monomers .

Indole-Containing Analogues: Tert-butyl 4-(6-Bromo-1H-Indol-3-YL)-5,6-Dihydropyridine-1(2H)-Carboxylate

Comparison :

- Aromatic Interactions : The indole moiety enables π-π stacking and hydrogen bonding, advantageous in targeting serotonin receptors or kinase enzymes.

- Reactivity : Bromine substituents offer distinct reactivity (e.g., Suzuki coupling) compared to chlorine, enabling diversification in synthetic routes .

Biological Activity

Tert-butyl 5,6-dichloropyridine-3-carboxylate (TBDCP) is a compound of significant interest in medicinal chemistry and biological research due to its structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBDCP is characterized by the presence of a tert-butyl group and dichlorinated pyridine, which contribute to its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of TBDCP is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : TBDCP may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. The presence of chlorine atoms enhances its binding affinity to target sites due to increased hydrophobic interactions.

- Receptor Binding : The compound's structural similarity to known biologically active molecules allows it to bind to receptors, potentially modulating their activity. This feature is particularly relevant in drug design for targeting neurotransmitter systems.

Biological Activity Overview

Research has highlighted several key areas where TBDCP exhibits biological activity:

- Antimicrobial Activity : Preliminary studies indicate that TBDCP may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Neuropharmacology : Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting that TBDCP could have applications in treating neurological disorders.

- Cancer Research : The compound's potential as an anticancer agent is under investigation, with studies focusing on its ability to inhibit cancer cell proliferation.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of TBDCP:

- In Vitro Studies : A study assessed the inhibitory effects of TBDCP on various cancer cell lines, reporting an IC50 value indicating significant cytotoxicity against specific tumor types.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Km-12 | 0.304 | High |

| MCF-7 | 0.056 | Moderate |

- Mechanistic Studies : Further investigations revealed that TBDCP inhibits specific enzymes involved in cellular signaling pathways, providing insight into its potential therapeutic mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of TBDCP, a comparative analysis with related compounds was conducted:

| Compound Name | CAS Number | Key Structural Features | Biological Activity |

|---|---|---|---|

| TBDCP | Not provided | Tert-butyl, 5,6-dichloro-pyridine | Antimicrobial, anticancer |

| Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | Not provided | Piperazine scaffold | Neuropharmacological effects |

| Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate | Not provided | Amino group | Enzyme inhibition |

Q & A

Q. What is the role of tert-butyl 5,6-dichloropyridine-3-carboxylate as a synthetic intermediate in organic chemistry?

This compound serves as a versatile building block for synthesizing complex heterocyclic systems. Its tert-butyl ester group enhances solubility in non-polar solvents, facilitating reactions under mild conditions, while the dichloropyridine core enables regioselective functionalization (e.g., nucleophilic aromatic substitution or cross-coupling reactions). For example, it has been used to generate spirocyclic piperidine-pyrrolopyridine derivatives via Buchwald–Hartwig amination or Suzuki coupling .

Q. What purification methods are recommended for this compound?

Recrystallization using tert-butyl methyl ether (TBME) at low temperatures (0–6°C) is effective due to the compound’s moderate solubility in TBME. Column chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) can resolve impurities from byproducts like de-esterified analogs. Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS .

Q. What safety protocols are critical when handling this compound?

- Store in airtight containers at 0–6°C to prevent decomposition.

- Avoid ignition sources (sparks, open flames) due to the flammability of tert-butyl esters.

- Use explosion-proof equipment and grounded containers during transfers.

- Employ fume hoods and PPE (nitrile gloves, lab coat) to minimize inhalation/contact risks .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry (e.g., chlorine positions at C5/C6 via coupling patterns).

- HRMS : Exact mass analysis (e.g., ESI+ or MALDI-TOF) validates molecular formula.

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound derivatives?

Use a Design of Experiments (DoE) approach to identify critical factors (e.g., catalyst loading, temperature, solvent polarity). For example, in Mo(CO)-catalyzed epoxidations, a central composite design revealed optimal conditions: 1.5 mol% catalyst, 60°C in 1,2-dichloroethane, achieving >90% yield. Statistical analysis (ANOVA) minimizes trial runs and resolves interaction effects .

| Factor | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Catalyst (Mo(CO)) | 1.0–2.0 mol% | +35% |

| Temperature | 55–65°C | +25% |

| Solvent Polarity | Low (e.g., DCE) | +20% |

Q. How can stereochemical control be achieved in derivatives of this compound?

Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Pd-BINAP complexes) enable enantioselective synthesis. For example, tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate was resolved via chiral HPLC (Chiralpak IA column) after SNAr reactions, yielding >99% ee .

Q. What computational tools are recommended for structural analysis of its crystalline derivatives?

The SHELX suite (SHELXL/SHELXS) is widely used for refining X-ray diffraction data. For high-resolution structures, iterative refinement with SHELXL reduces R-factor discrepancies (<5%). Hydrogen bonding networks (e.g., C=O···H–N interactions) are modeled using OLEX2 or Mercury .

Q. How should contradictory data between NMR and mass spectrometry be resolved?

- Scenario : NMR suggests a dimeric impurity, but HRMS shows no [M+2] peak.

- Resolution : Perform DOSY NMR to confirm aggregation or use LC-MS/MS to detect trace byproducts. For tert-butyl esters, thermal decomposition during GC-MS may produce false negatives; use ESI-MS instead .

Q. What strategies enhance regioselective functionalization at the C5/C6 positions?

Q. How does the tert-butyl group influence stability under acidic/basic conditions?

The tert-butyl ester is stable under mild bases (e.g., KCO) but hydrolyzes in strong acids (e.g., TFA/DCM, 1:1 v/v). Kinetic studies (HPLC monitoring) show a half-life of 2.5 hours in 1M HCl at 25°C, making it unsuitable for prolonged acidic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.